molecular formula C19H23F2NO2 B2883332 3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide CAS No. 1797282-34-8

3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide

Cat. No. B2883332
CAS RN: 1797282-34-8
M. Wt: 335.395
InChI Key: QXJKYWUGHRZHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide in lab experiments is that it has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. This suggests that it may have potential applications in the treatment of these diseases. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in humans.

Future Directions

There are several future directions that could be explored in the research of 3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide. One direction could be to investigate its potential applications in the treatment of other diseases, such as viral infections. Another direction could be to further explore its mechanism of action in order to better understand its effects on disease processes. Additionally, future research could focus on optimizing the synthesis method of this compound in order to increase its yield and purity.

Synthesis Methods

The synthesis of 3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide involves the reaction of 3,4-difluorobenzoyl chloride with 1-((1R,3S,5R,7R)-2-methoxyadamantan-2-yl)methylamine in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been reported in several studies and has been found to be effective in producing high yields of the compound.

Scientific Research Applications

3,4-difluoro-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzamide has been found to have potential applications in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been shown to have antiviral activity against several viruses, including influenza A and B viruses.

properties

IUPAC Name

3,4-difluoro-N-[(2-methoxy-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2NO2/c1-24-19(14-5-11-4-12(7-14)8-15(19)6-11)10-22-18(23)13-2-3-16(20)17(21)9-13/h2-3,9,11-12,14-15H,4-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJKYWUGHRZHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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